molecular formula C18H19NO4 B8806048 methyl 2-methoxyimino-2-[2-[(2-methylphenoxy)methyl]phenyl]acetate

methyl 2-methoxyimino-2-[2-[(2-methylphenoxy)methyl]phenyl]acetate

Cat. No.: B8806048
M. Wt: 313.3 g/mol
InChI Key: ZOTBXTZVPHCKPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cocamidopropyl betaine . It is a zwitterionic surfactant derived from coconut oil and dimethylaminopropylamine. This compound is widely used in personal care products due to its mild detergent action and ability to produce a rich, creamy foam .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cocamidopropyl betaine is synthesized through a two-step process:

Industrial Production Methods: The industrial production of cocamidopropyl betaine follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pH, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Cocamidopropyl betaine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cocamidopropyl betaine has a wide range of applications in scientific research, including:

Mechanism of Action

Cocamidopropyl betaine exerts its effects through its surfactant properties. It reduces the surface tension of water, allowing it to mix with oils and dirt, which can then be rinsed away. The compound’s zwitterionic nature allows it to function effectively in both acidic and basic environments, making it versatile for various applications .

Comparison with Similar Compounds

    Cocamidopropyl Hydroxysultaine: Another surfactant derived from coconut oil with similar properties.

    Cocamidopropylamine Oxide: A related compound with surfactant properties.

Uniqueness: Cocamidopropyl betaine is unique due to its mildness and ability to produce a rich, creamy foam. It is less irritating to the skin compared to other surfactants, making it a preferred choice in personal care products .

Properties

Key on ui mechanism of action

Mode of action: Inhibits mitochondrial respiration by inhibiting cytochrome c reductase. Has strong protective, curative, eradicative, & long residual disease control. Redistribution via the vapor phase contributes to activity.

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

methyl 2-methoxyimino-2-[2-[(2-methylphenoxy)methyl]phenyl]acetate

InChI

InChI=1S/C18H19NO4/c1-13-8-4-7-11-16(13)23-12-14-9-5-6-10-15(14)17(19-22-3)18(20)21-2/h4-11H,12H2,1-3H3

InChI Key

ZOTBXTZVPHCKPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC2=CC=CC=C2C(=NOC)C(=O)OC

Color/Form

White crystals
Colorless

density

1.258 kg/l
Dark brown solid;  odor: moderately sulfurous;  pH = 5.8;  bulk density = 541 g/l /Cygnus Fungicide/

melting_point

97.2-101.7 °C

physical_description

Colorless odorless solid;  [Merck Index]

solubility

All in g/100 ml: n-heptane, 0.17;  toluene, 11.1;  dichloromethane, 93.9;  methanol, 1.49;  acetone, 21.7;  ethyl acetate, 12.3.
In water, 2 mg/l @ 20 °C

vapor_pressure

0.00000002 [mmHg]
1.72X10-8 mm Hg @ 20 °C

Origin of Product

United States

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